molecular formula C13H13F5O B1672749 1,1,1,2,2-Pentafluoro-7-phenylheptan-3-one CAS No. 1071000-98-0

1,1,1,2,2-Pentafluoro-7-phenylheptan-3-one

Cat. No. B1672749
CAS RN: 1071000-98-0
M. Wt: 280.23 g/mol
InChI Key: ROPVXAWEVYWEQY-UHFFFAOYSA-N
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Description

1,1,1,2,2-Pentafluoro-7-phenylheptan-3-one belongs to the class of organic compounds known as benzene and substituted derivatives . These are aromatic compounds containing one monocyclic ring system consisting of benzene .


Molecular Structure Analysis

The empirical formula for 1,1,1,2,2-Pentafluoro-7-phenylheptan-3-one is C13H13F5O . The molecular weight is 280.23 g/mol.


Chemical Reactions Analysis

1,1,1,2,2-Pentafluoro-7-phenylheptan-3-one is a potent and selective inhibitor of GVIA iPLA2 (Group VIA calcium-independent phospholipase A2) . It displays a slight inhibition against GVsPLA2 .

Mechanism of Action

FKGK11, another name for 1,1,1,2,2-Pentafluoro-7-phenylheptan-3-one, is a potent inhibitor of GVIA iPLA2 with little or no inhibition against GIVA cPLA2 . It can be used for the research of ovarian cancer and neurological disorders such as peripheral nerve injury and multiple sclerosis .

properties

IUPAC Name

1,1,1,2,2-pentafluoro-7-phenylheptan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F5O/c14-12(15,13(16,17)18)11(19)9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROPVXAWEVYWEQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCCC(=O)C(C(F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50648375
Record name 1,1,1,2,2-Pentafluoro-7-phenylheptan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50648375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,1,2,2-Pentafluoro-7-phenylheptan-3-one

CAS RN

1071000-98-0
Record name 1,1,1,2,2-Pentafluoro-7-phenylheptan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50648375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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